molecular formula C21H34O3 B1142511 (+/-)5,6-EET Methyl Ester CAS No. 122799-12-6

(+/-)5,6-EET Methyl Ester

Cat. No.: B1142511
CAS No.: 122799-12-6
M. Wt: 334.49
InChI Key:
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Description

“(±)5,6-EET Methyl Ester” is the methyl ester of 5,6-EET . It has a molecular weight of 334.49 and a molecular formula of C21H34O3 . It is biosynthesized in rat and rabbit liver microsomes by CYP450 . In neuroendocrine cells, such as the anterior pituitary and pancreatic islet, (±)5(6)-EET has been implicated in the mobilization of Ca2+ and hormone secretion .


Molecular Structure Analysis

The molecular structure of “(±)5,6-EET Methyl Ester” is represented by the formula C21H34O3 . The InChi Code for the compound is InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20 (24-19)17-15-18-21 (22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1 .


Physical and Chemical Properties Analysis

“(±)5,6-EET Methyl Ester” has a molecular weight of 334.5 and a molecular formula of C21H34O3 . It is soluble in DMF, DMSO, and ethanol, but has limited solubility in PBS pH 7.2 .

Scientific Research Applications

(+/-)5,6-EET Methyl Ester has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in lipid biochemistry studies.

    Biology: Investigated for its role in cellular signaling and regulation of calcium mobilization in neuroendocrine cells.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various assays.

Mechanism of Action

In neuroendocrine cells, such as the anterior pituitary and pancreatic islet, (±)5(6)-EET has been implicated in the mobilization of Ca2+ and hormone secretion . Since (±)5(6)-EET is highly unstable, (±)5(6)-EET methyl ester is used for bulk storage and small amounts converted to the free acid just before use .

Safety and Hazards

“(±)5,6-EET Methyl Ester” is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and may be harmful if inhaled . It is recommended to use personal protective equipment as required and to keep away from heat/sparks/open flames/hot surfaces .

Chemical Reactions Analysis

Types of Reactions

(+/-)5,6-EET Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like water or alcohols . The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include dihydroxy eicosatrienoic acids, diols, and substituted derivatives of the original compound.

Comparison with Similar Compounds

(+/-)5,6-EET Methyl Ester is compared with other EETs, such as:

  • 8,9-EET
  • 11,12-EET
  • 14,15-EET

Uniqueness

This compound is unique due to its specific epoxide position and its ability to be hydrolyzed to the free acid form, making it more stable for storage and use in research.

Similar Compounds

Similar compounds include other EETs and their methyl ester derivatives, which share similar biochemical properties but differ in their epoxide positions and biological activities.

Properties

IUPAC Name

methyl 4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGESKIWNDBIILZ-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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